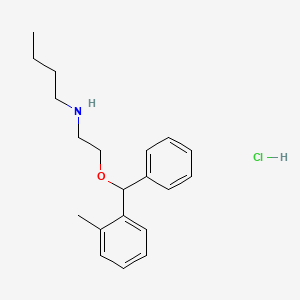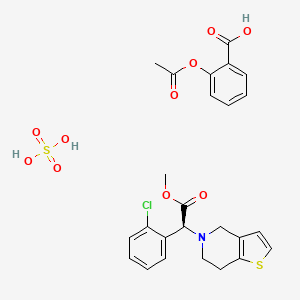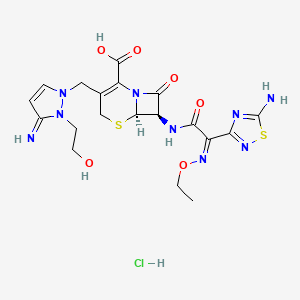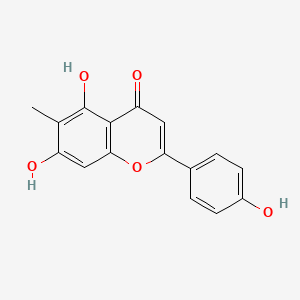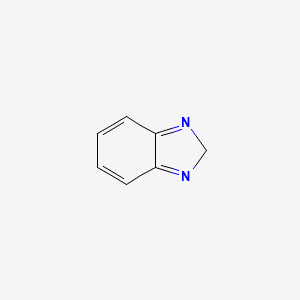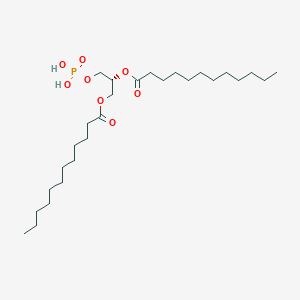
Epoxybergamottin
描述
Epoxybergamottin is a member of psoralens.
生化分析
Biochemical Properties
Epoxybergamottin is a potent inhibitor of the cytochrome P450 enzyme CYP3A4. This enzyme is responsible for the metabolism of many drugs in the liver and intestines. By inhibiting CYP3A4, this compound can increase the bioavailability of drugs that are substrates of this enzyme. The interaction between this compound and CYP3A4 is characterized by the binding of this compound to the active site of the enzyme, thereby preventing the metabolism of other substrates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of prostate cancer cells by downregulating androgen receptor signaling and promoting cell cycle arrest and apoptosis . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of CYP3A4, which is involved in the metabolism of many endogenous and exogenous compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the CYP3A4 enzyme, leading to the inhibition of its activity. This inhibition prevents the metabolism of drugs that are substrates of CYP3A4, thereby increasing their bioavailability . This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of CYP3A4 expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its inhibitory effects on CYP3A4. Studies have shown that this compound can be hydrolyzed to 6’,7’-dihydroxybergamottin, which also inhibits CYP3A4 . Long-term exposure to this compound can lead to sustained inhibition of CYP3A4 activity, affecting the metabolism of drugs over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CYP3A4 without causing significant toxicity . At high doses, this compound can cause adverse effects, including liver toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the inhibitory effects of this compound on CYP3A4 are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CYP3A4. It inhibits the metabolism of drugs that are substrates of CYP3A4, leading to increased bioavailability of these drugs . Additionally, this compound can be metabolized to 6’,7’-dihydroxybergamottin, which also inhibits CYP3A4 . This interaction affects the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound can accumulate in specific tissues, such as the liver and intestines, where CYP3A4 is highly expressed . This localization enhances its inhibitory effects on CYP3A4 in these tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where CYP3A4 is located . This localization allows this compound to effectively inhibit CYP3A4 activity. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments within the cell . These modifications can influence its activity and function .
属性
IUPAC Name |
4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(4-6-18-21(2,3)26-18)8-10-24-20-14-5-7-19(22)25-17(14)12-16-15(20)9-11-23-16/h5,7-9,11-12,18H,4,6,10H2,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSPQLCQUBEKU-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(O4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(O4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206978-14-5 | |
| Record name | 4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl]furo[3,2-g]chromen-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[a]pyrene-cis-7,8-dihydrodiol](/img/structure/B1244146.png)


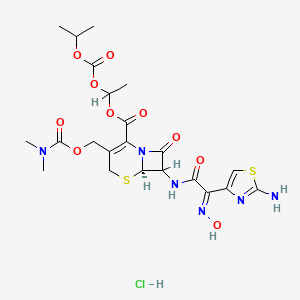
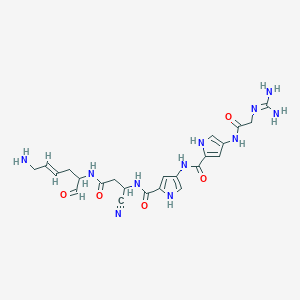
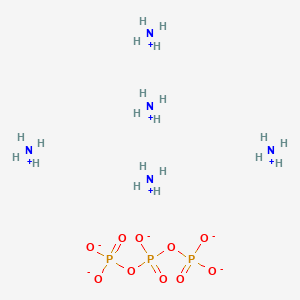
![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)
